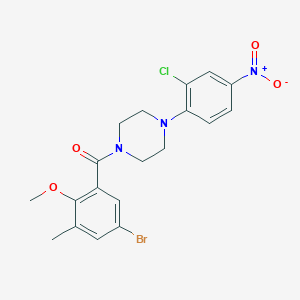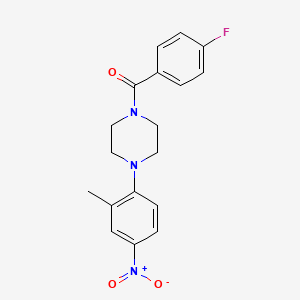
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
Descripción general
Descripción
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine, also known as BMBPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine functions as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a role in the regulation of inflammation, immune response, and cell proliferation. By inhibiting PDE4, 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can reduce inflammation, inhibit tumor growth, and prevent angiogenesis.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can inhibit the growth of cancer cells, reduce inflammation, and prevent angiogenesis. In vivo studies have shown that 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4, making it a useful tool for studying the role of PDE4 in various biological processes. However, 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can be difficult to synthesize, and its use in animal studies may be limited by its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One area of focus is the development of more efficient synthesis methods for 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. Another area of research is the investigation of 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine's potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine for therapeutic use.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
(5-bromo-2-methoxy-3-methylphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O4/c1-12-9-13(20)10-15(18(12)28-2)19(25)23-7-5-22(6-8-23)17-4-3-14(24(26)27)11-16(17)21/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFZFOMMXNDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4135370.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135371.png)
![N-{4-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4135379.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide](/img/structure/B4135391.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4135405.png)

![N-(4-butylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4135414.png)
![2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4135422.png)
![4-(4-methoxyphenyl)-N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4135426.png)

![N-benzyl-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4135435.png)
methanone](/img/structure/B4135438.png)
![7-bromo-2-(4-fluorobenzyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135453.png)
![4-allyl-3-[(2,6-dichlorobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4135454.png)